molecular formula C17H15BrO3 B2566220 (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one CAS No. 1352347-04-6

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2566220
CAS No.: 1352347-04-6
M. Wt: 347.208
InChI Key: CIADKJFJYZARIL-SOFGYWHQSA-N
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Description

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a bromine atom on one phenyl ring and two methoxy groups on the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromoacetophenone and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can result in a variety of substituted chalcones with different functional groups.

Scientific Research Applications

(2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its potential anticancer activity may be related to the inhibition of specific enzymes or signaling pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(3-bromophenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the methoxy groups.

    (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with the bromine atom on the para position.

    (2E)-1-(3-chlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

The presence of both the bromine atom and the methoxy groups in (2E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. These structural features distinguish it from other similar compounds and contribute to its versatility in scientific research.

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-11H,1-2H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIADKJFJYZARIL-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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